molecular formula C12H9BrS B8757954 (3-Bromophenyl)(phenyl)sulfane

(3-Bromophenyl)(phenyl)sulfane

Cat. No.: B8757954
M. Wt: 265.17 g/mol
InChI Key: FGPSFZNISIIDND-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(phenyl)sulfane is a sulfur-containing aromatic compound characterized by a phenyl group and a 3-bromophenyl group bonded to a central sulfur atom. Its molecular structure imparts unique electronic and steric properties due to the electron-withdrawing bromine substituent at the meta position of the phenyl ring.

Synthesis and Physical Properties: The compound is synthesized via transition-metal-catalyzed methods. For instance, (3-Bromophenyl)(cyclopropylmethyl)sulfane reacts with styrene under CuH/Pd catalysis to yield this compound as a colorless liquid with high efficiency (94–95% yield) . Another method involves copper-promoted S-cyclopropylation of thiophenols, yielding (3-Bromophenyl)(cyclopropyl)sulfane (45% yield), though this intermediate requires further functionalization to obtain the target compound .

Properties

Molecular Formula

C12H9BrS

Molecular Weight

265.17 g/mol

IUPAC Name

1-bromo-3-phenylsulfanylbenzene

InChI

InChI=1S/C12H9BrS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H

InChI Key

FGPSFZNISIIDND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -Br, -CF₃) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Electron-donating groups (e.g., -OCH₃, -CH₃) improve thermal stability but reduce electrophilicity .

Reactivity Trends in Sulfane Compounds

Evidence from substrate reactivity studies reveals the following order for sulfur-containing compounds:
Benzyl(phenyl)sulfane > Phenyl(2-phenylethyl)sulfane > 2-(phenylsulfonyl)pyridine > Phenyl(3-phenylpropyl)sulfane ≈ Diphenylsulfane .

Key Observations :

  • Transition-metal catalysis (Cu/Pd) offers higher yields (>90%) but requires specialized conditions .
  • Base-mediated methods are simpler but result in lower purity .

Pharmacological Potential

  • Chalcone derivatives with 3-bromophenyl groups show cytotoxic effects against MCF-7 cells (e.g., IC₅₀ = 422.22 ppm for (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) .
  • Garlic-derived sulfanes (e.g., DADS, DATS) induce apoptosis and cell cycle arrest in cancer cells .

The bromine atom may enhance membrane permeability and target affinity, but further studies are needed to validate these effects in (3-Bromophenyl)(phenyl)sulfane.

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